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Compound of Interest

Compound Name: 1-(2-Fluorophenyl)ethanol

Cat. No.: B1295034

This in-depth technical guide provides a comprehensive overview of the expected
spectroscopic data for 1-(2-Fluorophenyl)ethanol, a key intermediate in various chemical
syntheses. The information is tailored for researchers, scientists, and professionals in drug
development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) characteristics.

Compound Overview

Compound Name: 1-(2-Fluorophenyl)ethanol CAS Number: 445-26-1 Molecular Formula:
CsHoFO Molecular Weight: 140.15 g/mol Structure:

l~.Chemical structure of 1-(2-Fluorophenyl)ethanol

Spectroscopic Data

The following sections present the anticipated spectroscopic data for 1-(2-
Fluorophenyl)ethanol. This data is compiled based on established principles of spectroscopy
and analysis of structurally similar compounds, as direct experimental spectra for this specific
compound are not widely available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The expected *H and 3C NMR data for 1-(2-Fluorophenyl)ethanol in a common
deuterated solvent like chloroform-d (CDCIs) are summarized below.
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Table 1: Predicted *H NMR Spectroscopic Data for 1-(2-Fluorophenyl)ethanol

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~7.50 Multiplet 1H Ar-H
~7.25 Multiplet 2H Ar-H
~7.05 Multiplet 1H Ar-H
~5.20 Quartet 1H CH-OH
~2.50 Singlet (broad) 1H OH
~1.50 Doublet 3H CHs

Table 2: Predicted 13C NMR Spectroscopic Data for 1-(2-Fluorophenyl)ethanol

Chemical Shift (6, ppm) Assighment
~160 (d, J = 245 Hz) C-F

~132 (d, J = 15 Hz) Ar-C

~129 (d, J = 8 Hz) Ar-CH

~128 (d, J = 4 Hz) Ar-CH

~124 (d, J = 3 Hz) Ar-CH

~115 (d, J = 22 Hz) Ar-CH

~66.5 CH-OH

~24.5 CHs

Note: The chemical shifts for the aromatic carbons are subject to coupling with the fluorine
atom, denoted by (d) for doublet and the approximate coupling constant J in Hertz.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The expected

characteristic absorption bands for 1-(2-Fluorophenyl)ethanol are presented in Table 3.

Table 3: Predicted IR Spectroscopic Data for 1-(2-Fluorophenyl)ethanol

Wavenumber (cm~?)

Intensity

Assignment

3600-3200 Strong, Broad O-H stretch (alcohol)
3100-3000 Medium C-H stretch (aromatic)
3000-2850 Medium C-H stretch (aliphatic)
1615-1580 Medium-Strong C=C stretch (aromatic ring)
1500-1400 Medium-Strong C=C stretch (aromatic ring)
1260-1210 Strong C-F stretch

C-O stretch (secondary
1200-1000 Strong

alcohol)

C-H bend (ortho-disubstituted
760-740 Strong

aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. The expected major peaks in the electron ionization (El) mass spectrum of 1-(2-

Fluorophenyl)ethanol are listed in Table 4.

Table 4: Predicted Mass Spectrometry (MS) Data for 1-(2-Fluorophenyl)ethanol
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miz Relative Intensity Assighment

140 Moderate [M]* (Molecular lon)
125 High [M - CHs]*

122 Moderate [M - H20]*

109 High [C7HeF]*

96 Moderate [CeHsF]*

43 Moderate [C2Hs0]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of 1-(2-Fluorophenyl)ethanol in approximately 0.7
mL of a deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

o

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and 8-16 scans.

o

Process the data with Fourier transformation, phase correction, and baseline correction.

[¢]

Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCIs at 7.26 ppm).
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o Integrate the peaks and determine multiplicities and coupling constants.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) for adequate signal-
to-noise ratio.

o Process the data similarly to the *H spectrum.

o Calibrate the chemical shift scale to the solvent peak (e.g., CDCls at 77.16 ppm).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (Neat Liquid/Thin Film):

o Place a small drop of liquid 1-(2-Fluorophenyl)ethanol onto the surface of a salt plate
(e.g., NaCl or KBr).

o Place a second salt plate on top and gently press to form a thin, uniform film.
¢ Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample compartment.

[e]

Place the prepared salt plates in the sample holder.

(¢]

Acquire the sample spectrum over a typical range of 4000-400 cm~1.

[¢]

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
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o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.
Methodology:

e Sample Introduction: Introduce a dilute solution of 1-(2-Fluorophenyl)ethanol in a volatile
solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas
chromatograph (GC-MS) for separation and purification.

 Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
o Data Acquisition:

o GC Conditions (if applicable): Use a suitable capillary column (e.g., DB-5ms). Program the
oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature
(e.g., 250 °C) to ensure elution of the compound.

o MS Conditions: Set the electron energy to 70 eV. Scan a mass range of m/z 40-400.
o Data Analysis:
o Identify the molecular ion peak ([M]*).

o Analyze the fragmentation pattern to identify characteristic fragment ions and neutral
losses.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound like 1-(2-Fluorophenyl)ethanol.
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Compound Synthesis & Purification
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Caption: Workflow for the spectroscopic characterization of 1-(2-Fluorophenyl)ethanol.

« To cite this document: BenchChem. [Spectroscopic Data of 1-(2-Fluorophenyl)ethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295034+#spectroscopic-data-of-1-2-fluorophenyl-
ethanol-nmr-ir-msj

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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